molecular formula C15H13N3O3S2 B2390438 (Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid CAS No. 854002-61-2

(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

Cat. No.: B2390438
CAS No.: 854002-61-2
M. Wt: 347.41
InChI Key: XYEZQKRNHXYQLM-XFFZJAGNSA-N
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Description

(Z)-2-(5-((1H-Benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a synthetic hybrid molecule designed for medicinal chemistry research, incorporating two privileged pharmacophores: a benzimidazole and a 4-thiazolidinone (rhodanine) core . This structural class is of significant interest in early-stage drug discovery for its potential multifunctional biological activity. Compounds featuring the 5-arylidenerhodanine structure, such as this one, have been extensively investigated for a range of pharmacological properties, including antitumor, antimicrobial, antiviral, and anti-inflammatory activities . The integration of the benzimidazole scaffold, a heterocycle prevalent in natural nucleotides, may enhance the compound's ability to interact with critical biopolymers, potentially leading to improved biological activity and selectivity . The specific geometric orientation of the exocyclic double bond at the 5-position is confirmed to be the Z-isomer, a common and often more biologically relevant configuration for this class of molecules . The primary mechanism of action for 5-ene-rhodanine derivatives is often associated with their function as Michael acceptors, capable of interacting with nucleophilic thiol groups in enzyme active sites . This mechanism allows them to potentially inhibit a variety of enzyme targets. Research on closely related structural analogues has demonstrated promising anticancer activity against diverse human cancer cell lines, including breast cancer (MCF-7, MDA-MB-231), renal cancer (UO-31), and central nervous system cancer (SNB-75) . Furthermore, similar rhodanine-indole and rhodanine-benzimidazole hybrids have exhibited potent and broad-spectrum antimicrobial properties, showing efficacy against resistant bacterial strains like Methicillin-resistant Staphylococcus aureus (MRSA) and various fungal pathogens, with activity levels frequently surpassing standard reference drugs . This product is intended for research applications only, strictly for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-[5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S2/c1-2-10(14(20)21)18-13(19)11(23-15(18)22)7-12-16-8-5-3-4-6-9(8)17-12/h3-7,10,19H,2H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKXTYTXUZTIHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C(=C(SC1=S)C=C2N=C3C=CC=CC3=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of the compound typically involves a multi-step process that integrates benzimidazole derivatives with thiazolidine moieties. The structural characteristics include a benzimidazole ring, which is known for its pharmacological properties, linked to a thiazolidine derivative. This unique structure may contribute to its biological efficacy.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that derivatives of benzimidazole, including the title compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures showed half-maximal inhibitory concentration (IC50) values ranging from 7.82 to 21.48 μM against HepG2 liver cancer cells, indicating strong anticancer activity .

Table 1: Cytotoxicity of Benzimidazole Derivatives

CompoundIC50 (μM)Cancer Cell Line
Compound 6c7.82HepG2
Compound 6h10.21MCF-7
Compound 6i21.48HCT-116

These findings suggest that the compound can induce apoptosis in cancer cells, primarily through mechanisms involving cell cycle arrest and modulation of apoptotic pathways, such as upregulation of caspase-3 and Bax while downregulating Bcl-2 .

Antimicrobial Activity

Benzimidazole derivatives are also recognized for their antimicrobial properties. The compound has shown promising results against various bacterial strains and fungi. For instance, structural analogs have been reported to inhibit the growth of pathogenic bacteria and fungi effectively .

The mechanism underlying the biological activity of this compound involves multiple pathways:

  • Kinase Inhibition : The compound has been identified as a multi-targeted kinase inhibitor, impacting key signaling pathways involved in cancer progression.
  • Apoptosis Induction : It triggers apoptosis through intrinsic and extrinsic pathways, leading to programmed cell death in malignant cells.
  • Cell Cycle Arrest : The compound effectively halts cell cycle progression at specific checkpoints, particularly in cancer cells.

Case Studies

Several case studies have documented the efficacy of related benzimidazole compounds in clinical settings:

  • Study on HepG2 Cells : A study demonstrated that treatment with a benzimidazole derivative led to a significant reduction in cell viability and induction of apoptosis in HepG2 liver cancer cells .
  • Antimicrobial Efficacy : Another investigation reported that benzimidazole derivatives exhibited potent antifungal activity against Candida species, showcasing their potential application in treating fungal infections .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing benzimidazole and thiazolidine moieties. For instance, derivatives similar to (Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid have shown promising results against various bacterial strains, including Mycobacterium tuberculosis . The integration of the benzimidazole structure is believed to enhance the compound's ability to inhibit bacterial growth by interfering with essential cellular processes.

CompoundTarget OrganismIC50 (μM)
IT10Mycobacterium tuberculosis7.05
IT06Mycobacterium tuberculosis2.03

These findings suggest that derivatives of this compound could serve as lead compounds for developing new antimycobacterial agents .

Anticancer Properties

The potential anticancer activity of thiazolidine derivatives has been explored extensively. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For example, certain benzothiazole derivatives have shown significant activity against pancreatic cancer cells, indicating a possible avenue for therapeutic development.

CompoundCancer TypeIC50 (μM)
Benzothiazole DerivativePancreatic Cancer15.22

These results underscore the importance of further investigating the structure–activity relationship of these compounds to optimize their efficacy against cancer .

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups that can enhance biological activity. Characterization techniques such as NMR spectroscopy and X-ray crystallography are crucial for confirming the structural integrity and purity of synthesized compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives with varying heterocyclic substituents and side chains have been extensively studied. Below is a detailed comparison of the target compound with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives

Compound ID Core Structure Substituent on Methylene Bridge Side Chain Biological Activity Key Reference
Target Compound 4-oxo-2-thioxothiazolidin-3-yl 1H-Benzo[d]imidazol-2-yl Butanoic acid Anticancer (in vitro)
Compound 5b () 4-oxo-2-thioxothiazolidin-3-yl 1-Methyl-1H-indol-3-yl Benzoic acid Antibacterial, Antifungal
Compound 9 () 4-oxo-2-thioxothiazolidin-3-yl 5-Fluoro-2-(methoxycarbonyl)-1H-indol-3-yl Butanoic acid Not explicitly stated (structural analog)
ECHEMI-641997 () 4-oxo-2-thioxothiazolidin-3-yl 4-(Allyloxy)phenyl Butanoic acid Not reported
ECHEMI-1164558 () 4-oxo-2-thioxothiazolidin-3-yl 1H-Benzo[d]imidazol-2-yl Hexanoic acid Not reported (longer chain)

Key Findings :

Role of the Heterocyclic Moiety :

  • The benzimidazole substituent in the target compound correlates with anticancer activity , likely due to its planar aromatic structure enabling intercalation or enzyme inhibition .
  • Replacing benzimidazole with indole (Compound 5b) shifts activity toward antimicrobial targets, possibly due to altered electron distribution or hydrogen-bonding capacity .
  • Fluorine substitution on the indole ring (Compound 9) may enhance metabolic stability and bioavailability, though activity data remain unpublished .

Impact of Side-Chain Length: The butanoic acid chain in the target compound balances hydrophilicity and membrane permeability.

Substituent Modifications :

  • The allyloxy-phenyl group in ECHEMI-641997 introduces an ether linkage, which could modulate solubility and target affinity, though biological data are lacking .

Synthetic Optimization: Base-catalyzed condensation (e.g., potassium carbonate in ethanol) is a common strategy for forming the methylene bridge, as seen in structurally related compounds .

Preparation Methods

Precursor Synthesis: 1H-Benzo[d]imidazole-2-carbaldehyde

The benzimidazole core is synthesized via cyclocondensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions. For 2-carbaldehyde-specific substitution, a Vilsmeier-Haack formylation is employed:

  • Vilsmeier-Haack Reaction :
    • o-Phenylenediamine reacts with dimethylformamide (DMF) and phosphoryl chloride (POCl₃) at 0–5°C, followed by hydrolysis to yield 1H-benzo[d]imidazole-2-carbaldehyde.
    • Key Data : Yield = 68–75%; m.p. = 182–184°C; IR (ν, cm⁻¹): 1685 (C=O stretch).

Knoevenagel Condensation: Formation of Thiazolidinone Core

The benzylidene-thiazolidinone intermediate is synthesized via Knoevenagel condensation between 1H-benzo[d]imidazole-2-carbaldehyde and 2-thioxothiazolidin-4-one:

1H-Benzo[d]imidazole-2-carbaldehyde + 2-thioxothiazolidin-4-one → (Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-2-thioxothiazolidin-4-one  
  • Conditions : Glacial acetic acid, anhydrous sodium acetate, reflux (5–6 h).
  • Optimization : Ultrasound irradiation reduces reaction time to 25–40 min with 92–95% yield.
  • Characterization :
    • IR: 1694 cm⁻¹ (C=O), 1590 cm⁻¹ (C=C).
    • ¹H NMR (DMSO-d₆): δ 7.90 (s, 1H, =CH), 7.40–7.72 (m, aromatic H).

Alkylation of Thiol Group

The thiol group at position 2 is alkylated to enhance reactivity for subsequent coupling:

(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-2-thioxothiazolidin-4-one + CH₃I → (Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-2-(methylthio)thiazol-4(5H)-one  
  • Conditions : Triethylamine (base), dichloromethane (solvent), room temperature (2 h).
  • Yield : 85–92%.

Coupling with 2-Aminobutanoic Acid

The methylthio intermediate reacts with 2-aminobutanoic acid under basic conditions:

(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-2-(methylthio)thiazol-4(5H)-one + 2-aminobutanoic acid → Target compound  
  • Conditions : Potassium carbonate, ethanol/water (1:1), ultrasound (35 kHz, 25°C, 1–4 min).
  • Yield : 90–98%.

Optimization of Reaction Conditions

Solvent and Base Screening

Comparative studies reveal optimal parameters for the coupling step (Table 1):

Table 1. Solvent and Base Optimization for Coupling Reaction

Entry Base Solvent Time (min) Yield (%)
1 K₂CO₃ Water 1 99
2 Triethylamine Methanol 13 42
3 NaOAc Acetic acid 25 32
  • Key Insight : Aqueous potassium carbonate under ultrasound achieves near-quantitative yields due to enhanced mass transfer.

Green Chemistry Approaches

  • Ultrasound Irradiation : Reduces reaction time by 90% compared to conventional heating (1–4 min vs. 2 h).
  • Solvent-Free Conditions : Tributylamine as both base and solvent achieves 88% yield in 30 min.

Structural Characterization

Spectroscopic Analysis

  • IR Spectroscopy :
    • 3463 cm⁻¹ (O-H), 1712 cm⁻¹ (C=O), 1642 cm⁻¹ (C=C).
  • ¹H NMR (400 MHz, DMSO-d₆) :
    • δ 1.01–1.03 (t, 3H, CH₃), 7.80 (s, 1H, =CH), 11.10 (s, 1H, COOH).
  • 13C NMR :
    • δ 169.2 (C=O), 152.3 (C=N), 126.5–135.7 (aromatic C).

Mass Spectrometry

  • ESI-MS : m/z 353.10 [M+H]⁺, consistent with molecular formula C₁₆H₁₅N₃O₃S₂.

Comparative Analysis of Synthetic Methods

Table 2. Efficiency of Conventional vs. Ultrasound-Assisted Synthesis

Parameter Conventional Method Ultrasound Method
Reaction Time 120 min 4 min
Yield 85% 98%
Energy Consumption High Low
  • Conclusion : Ultrasound methods offer superior efficiency and sustainability.

Challenges and Solutions

  • Low Solubility of Intermediates : Additives like dimethyl sulfoxide (DMSO) improve solubility during NMR analysis.
  • Geometric Isomerism : The (Z)-configuration is stabilized by intramolecular hydrogen bonding, confirmed by NOESY.

Q & A

Q. How can the synthesis of (Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid be optimized for yield and purity?

Methodological Answer: The synthesis involves a condensation reaction between 4-oxo-2-thioxothiazolidin-3-ylcarboxylic acid derivatives and 1H-benzimidazole-2-carbaldehyde in acetic acid under reflux (80–100°C) with anhydrous sodium acetate as a catalyst . Key variables to optimize include:

  • Solvent choice : Acetic acid is preferred for its ability to dissolve reactants and stabilize intermediates. Ethanol or DMF may be used for recrystallization .
  • Reaction time : 1–7 hours, monitored via TLC (20% ethyl acetate/hexane) .
  • Catalyst loading : 1:1 molar ratio of sodium acetate to reactants improves cyclization efficiency .
  • Temperature : Reflux conditions (100–120°C) maximize imine bond formation while minimizing side reactions .

Q. What analytical techniques are most reliable for characterizing this compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR (DMSO-d6) confirm regiochemistry of the benzimidazole-thiazolidinone core. Key signals include δ 8.16 (d, aromatic protons) and δ 198.5 (carbonyl carbons) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) .
  • Mass Spectrometry (HRMS-ESI) : Exact mass confirmation (e.g., [M+H]+ 472.0172) resolves ambiguities in sulfur-containing analogs .
  • Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition >250°C) .

Q. How should reaction progress be monitored during synthesis?

Methodological Answer:

  • Thin-Layer Chromatography (TLC) : Use silica gel plates with ethyl acetate/hexane (1:4) to track the disappearance of aldehyde reactants (Rf ~0.3) .
  • In-situ IR Spectroscopy : Monitor the formation of the thioxothiazolidinone C=S stretch (~1250 cm⁻¹) and imine C=N (~1640 cm⁻¹) .
  • pH Control : Maintain acidic conditions (pH 3–4) to stabilize intermediates during cyclization .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound?

Methodological Answer: Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer effects) often arise from:

  • Structural analogs : Subtle substitutions (e.g., 4-chlorophenyl vs. 4-methoxybenzylidene) alter target binding . Validate using SAR studies with a panel of derivatives (Table 1).
  • Assay conditions : Standardize cell lines (e.g., HepG2 vs. MCF7) and incubation times. Use dose-response curves (IC50) to compare potency .
  • Metabolic stability : Evaluate microsomal half-life to distinguish intrinsic activity from pharmacokinetic effects .

Q. Table 1: Structure-Activity Relationships (SAR) of Key Analogs

SubstituentBiological ActivityKey FindingReference
4-ChlorobenzylideneTopoisomerase II inhibition (IC50 = 2.1 µM)Enhanced DNA intercalation
4-Hydroxy-3-methoxyAntioxidant (EC50 = 12 µM)Free radical scavenging via phenolic –OH
4-OctyloxybenzylideneAnti-inflammatory (COX-2 IC50 = 5.8 µM)Improved lipophilicity for membrane penetration

Q. How can computational modeling predict solvation effects on this compound’s reactivity?

Methodological Answer:

  • Conductor-like PCM (C-PCM) : Simulate solvation-free energies in polar solvents (e.g., water, DMSO) to predict solubility and tautomer stability .
  • Density Functional Theory (DFT) : Optimize the Z-configuration of the benzylidene moiety (∆G = −15.2 kcal/mol in acetic acid) to guide synthetic routes .
  • Molecular Dynamics (MD) : Model interactions with biological targets (e.g., topoisomerase II) to identify binding hotspots for mutagenesis studies .

Q. What experimental designs are critical for studying its mechanism of action?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) to enzymes like topoisomerase II .
  • Fluorescence Quenching : Monitor interactions with DNA (λex = 260 nm) to assess intercalation vs. groove binding .
  • Kinetic Studies : Measure time-dependent inhibition (e.g., pre-incubation effects) to distinguish covalent vs. non-covalent mechanisms .

Q. How can structural modifications enhance its pharmacokinetic profile?

Methodological Answer:

  • Prodrug Design : Esterify the carboxylic acid group (e.g., ethyl ester) to improve oral bioavailability (LogP from −1.2 to 2.4) .
  • PEGylation : Attach polyethylene glycol chains to the benzimidazole nitrogen to prolong half-life in vivo .
  • Salt Formation : Sodium or lysine salts enhance aqueous solubility (from 0.1 mg/mL to 5 mg/mL) .

Key Research Challenges

  • Stereochemical Control : The Z-configuration of the benzylidene group is critical for bioactivity but prone to isomerization under basic conditions. Use low-temperature crystallization (4°C) to preserve geometry .
  • Toxicity Mitigation : Screen for off-target effects (e.g., hERG inhibition) early using patch-clamp assays .

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